molecular formula C25H28O2 B030848 Estrone Benzyl Ether CAS No. 858-98-0

Estrone Benzyl Ether

Cat. No. B030848
CAS RN: 858-98-0
M. Wt: 360.5 g/mol
InChI Key: MSINETGATWEUAB-AHCIIZGASA-N
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Description

Synthesis Analysis

The synthesis of Estrone Benzyl Ether and related compounds involves multiple steps, including conjugate addition of alkenylcopper-phosphine complexes and Diels-Alder reactions. For example, enantioselective syntheses of estrone methyl ether and its derivatives employ alkenylcopper-phosphine complexes, highlighting the complexity and precision required in steroid synthesis (Doi et al., 1990). Additionally, functionalization at specific positions, such as the 11 and 12 positions of estrone benzyl ether, demonstrates targeted chemical modifications to investigate or alter the molecule's properties (Stéphan et al., 2000).

Molecular Structure Analysis

The molecular structure of Estrone Benzyl Ether and its derivatives is crucial for understanding their chemical behavior and biological activity. For instance, modifications at the benzylic positions of the estrane skeleton, as seen in the synthesis of estrone 3-methyl ether derivatives, lead to the creation of new compounds with distinct properties, illustrating the impact of structural changes on the molecule's characteristics (Modica et al., 2003).

Chemical Reactions and Properties

Estrone Benzyl Ether undergoes various chemical reactions, including oxidation and functionalization. For example, oxidation of estrone benzyl ether with tert-butyl hydroperoxide and cobalt acetate leads to new estrone derivatives, showcasing the compound's reactivity and potential for generating novel molecules with unique properties (Modica et al., 2003). Additionally, the synthesis and reactions of A-ring aromatic steroid complexes of manganese tricarbonyl demonstrate complex reactions that estrone benzyl ether and its derivatives can undergo, further expanding our understanding of its chemical properties (Kyoungja et al., 1994).

Physical Properties Analysis

The physical properties of Estrone Benzyl Ether, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Although specific studies focusing on the physical properties of EBE were not identified in the search, these properties can be inferred from general knowledge on steroid derivatives, where structural modifications can significantly alter physical characteristics like solubility in various solvents and melting points.

Chemical Properties Analysis

Estrone Benzyl Ether's chemical properties, including reactivity towards different chemical reagents, stability under various conditions, and susceptibility to oxidation or reduction, are key to understanding its potential applications and behavior in biological systems. Studies such as the oxidation of the benzylic positions of the estrane skeleton highlight the compound's chemical versatility and the potential for creating a variety of derivatives with different chemical functionalities (Modica et al., 2003).

Safety And Hazards

Estrone Benzyl Ether should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest. Do not breathe vapors or spray mist. Keep away from heat and sources of ignition .

Future Directions

The oxidation of estrone benzyl ether by an excess of DDQ in dioxane containing a small amount of methanol allowed for an unusual 12 functionalisation with a methoxy group . This could open up new possibilities for the functionalization of estrone benzyl ether at the 11 and 12 positions .

properties

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSINETGATWEUAB-AHCIIZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456391
Record name Estrone Benzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone Benzyl Ether

CAS RN

858-98-0
Record name Estrone Benzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 15 g (55 mmol) of estrone in DMF (110 mL) was cooled to 0° C. and 2.44 g (61 mmol) of NaH (60% in oil) were added slowly. The mixture was stirred at 0° C. under N2 for 1 h before addition of 13.2 mL (111 mmol) of benzyl bromine dropwise at 0° C. The reaction was then heated to 80° C. for 4 h. After cooling, the mixture was poured into water. The suspension was extracted by diethyl ether (5 times). The mixed organic layer were washed with 2N HCl (3 times) and brine, dried over Na2SO4 and concentrated in vacuo. Recrystallisation of the solid residue in ethanol gave 12.33 g (62%) of JAC01002 as beige solid. 1H NMR (400 MHz, CDCl3) δ 0.92 (s, 3H, CH3); 1.49-1.63 (m, 6H); 1.99-2.05 (m, 3H); 2.17 (dAB, J=18.9, 8.9 Hz, 1H); 2.23 (m, 1H); 2.40 (m, 1H); 2.51 (dAB, J=18.9, 8.9, 1H); 2.85 (m, 2H, CH26); 5.05 (s, 2H, OH2Ph); 6.74 (d, J=2.8 Hz, 1H, H4); 6.80 (dd, J=8.5, 2.8 Hz, 1H, H2); 7.21 (d, J=8.5 Hz, 1H, H1); 7.30-7.45 (m, 5H); Acq. Mass (FAB+) calcd 360.2089, obsd 360.21675 (M+).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
E Stéphan, P Sery, G Jaouen - Tetrahedron Letters, 2000 - Elsevier
… of estrone as estrone benzyl ether (EBE) facilitated the 9,11 dehydrogenation by DDQ, which is a key step for the 11 functionalisation. The oxidation of estrone benzyl ether by an …
Number of citations: 6 www.sciencedirect.com
E Stéphan, T Affergan, P Weber, G Jaouen - Tetrahedron letters, 1998 - Elsevier
Boron Trifluoride Promoted Addition of Aryllithiums to Estrone Benzyl Ether … Abstract : aryllithiums did not condense with estrone benzyl ether at low temperature. The promoted …
Number of citations: 14 www.sciencedirect.com
N Foy, E Stéphan, G Jaouen - Tetrahedron Letters, 2000 - Elsevier
… TMEDA (4.57 mL, 30.3 mmol) was then added, followed by progressive addition of a solution of 1.3 g estrone benzyl ether (3.6 mmol) in 100 mL THF. Stirring was continued for 1.5 h at …
Number of citations: 20 www.sciencedirect.com
C McCullough, TS Neumann, JR Gone, Z He… - Bioorganic & medicinal …, 2014 - Elsevier
… Wittig olefination of estrone benzyl ether, 23 followed by epoxidation with mCPBA gave the … Palladium catalyzed alkoxycarbonylation of the vinyl triflate derived from estrone benzyl ether…
Number of citations: 13 www.sciencedirect.com
RT Blickenstaff, E Foster, K Gerzon, P Young - Steroids, 1985 - Elsevier
As part of a search for estradiol derivatives designed for conjugation to carboxyl or amine functions of anti-cancer agents or suitable derivatives thereof, estradiol analogs with side …
Number of citations: 24 www.sciencedirect.com
T NAMBARA, Y MATSUKI… - Chemical and …, 1972 - jstage.jst.go.jp
844 Vol. 20 (1972)(1.73 g) as colorless needles. mp 131-132.5.[α] 20D+ 130.4 (c= 1.04). Anal. Calcd. for C27H30O4: C, 77.48; H, 7.23. Found: C, 77.55; H, 7.30. NMR(5% solution in …
Number of citations: 2 www.jstage.jst.go.jp
E Mernyák, L Márk, É Frank, G Schneider, J Wölfling - Steroids, 2009 - Elsevier
… It was of particular interest to investigate whether the phenylhydrazones of estrone benzyl ether give different types of products under the conditions employed, since the internal …
Number of citations: 11 www.sciencedirect.com
MA Bielefeld, R Oslapas - Journal of Medicinal Chemistry, 1969 - ACS Publications
CH, CO. CH; H ments the yield of diacid 4 varied from 0 to 60%. A recent investigation of the mechanism of this reaction revealed that molecular oxygen is involved, 6 and a new …
Number of citations: 3 pubs.acs.org
N Foy, E Stéphan, A Vessières, E Salomon… - …, 2003 - Wiley Online Library
… In this way conversions of 60 % in THF and 80 % in toluene were obtained for the addition of phenyllithium to the estrone benzyl ether at low temperature. This Lewis acid has been …
JW Morzycki - Steroids, 2011 - Elsevier
… The starting estrone benzyl ether was transformed into 16-methylene derivative following known methodology [40] consisting of the Mannich base formation and its thermal elimination. …
Number of citations: 57 www.sciencedirect.com

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